WI1RND3FG4

Description

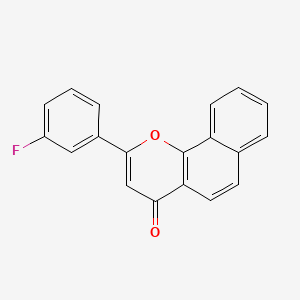

Structure

3D Structure

Properties

CAS No. |

652138-30-2 |

|---|---|

Molecular Formula |

C19H11FO2 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-(3-fluorophenyl)benzo[h]chromen-4-one |

InChI |

InChI=1S/C19H11FO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H |

InChI Key |

PJCRQJRMDLDKLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modification

Innovative Retrosynthetic Pathways and De Novo Synthesis

The de novo synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of WI1RND3FG4 is most commonly achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this approach, the 5-aminopyrazole serves as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov This reaction can be performed under acidic or basic conditions and may be facilitated by catalysts to promote the formation of the fused ring system. nih.gov

Multicomponent reactions also present an efficient pathway for the synthesis of the pyrazolo[1,5-a]pyrimidine core. mdpi.com These reactions, which can resemble a Mannich reaction, often involve subsequent oxidation steps to yield the final scaffold. mdpi.com Green chemistry approaches, such as microwave and ultrasound-assisted synthesis, have been successfully employed to create pyrazolo[1,5-a]pyrimidine derivatives, minimizing environmental impact by operating under mild solvent or solvent-free conditions. researchgate.net

A key intermediate in the synthesis of many this compound analogs is 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine. nih.gov This intermediate is prepared via a nucleophilic substitution reaction, where the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core demonstrates high reactivity. nih.gov This intermediate then serves as a versatile scaffold for further modifications through coupling reactions like the Buchwald-Hartwig or Suzuki reactions. nih.gov

Table 1: Comparison of Synthetic Pathways for the Pyrazolo[1,5-a]pyrimidine Core of this compound

| Synthetic Pathway | Key Reactants | Reaction Conditions | Advantages |

| Condensation Reaction | 5-Aminopyrazoles, β-Dicarbonyl Compounds | Acidic or Basic | High yields, well-established |

| Multicomponent Reaction | Varies (e.g., Aminopyrazoles, Alkynes) | Often requires subsequent oxidation | High efficiency, atom economy |

| Microwave/Ultrasound-Assisted | Aminopyrazoles, Symmetric/Non-symmetric Alkynes | Aqueous ethanol, KHSO4 | Environmentally friendly, reduced reaction times. researchgate.net |

| Cyclization Reaction | 3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonyls | Varies | Access to diverse derivatives. nih.gov |

Asymmetric Synthesis and Stereochemical Control

The introduction of stereocenters in the substituents of the this compound scaffold is crucial for modulating its biological activity. Asymmetric synthesis is employed to control the stereochemistry of these substituents, often through the use of chiral catalysts or auxiliaries. One notable method for achieving high stereochemical control is through a diastereo- and enantioselective Michael/Henry/ketalization sequence. nih.gov This multicomponent cascade reaction can be used to construct highly functionalized moieties with multiple contiguous stereocenters in good yields and excellent enantiomeric excesses. nih.gov The use of bifunctional organocatalysts, such as quinine-based squaramides, has proven effective in achieving high diastereomeric ratios. nih.gov

Derivatization Strategies for Structural Modification and Functionalization

Derivatization is a key strategy to enhance the properties of this compound by modifying its chemical and structural characteristics. mdpi.comrsc.org These modifications can improve extraction selectivity and efficiency, increase volatility for analytical purposes, and stabilize reactive compounds. mdpi.com For instance, derivatization can make a hydrophilic molecule less polar and more volatile, with a greater affinity for extraction solvents. mdpi.com

Common derivatization techniques that can be applied to this compound include:

Silylation: This process can mask hydrophilic functional groups, reducing polarity and increasing volatility. mdpi.com

Permethylation: This method enhances mass spectrometry signals by increasing ionization efficiency and stabilizing labile structures. nih.govresearchgate.net

Labeling at the reducing end: This is a common method for derivatizing molecules for analysis, making them compatible with various detection methods. nih.gov

A "twin derivatization" strategy can also be employed for high-coverage quantification. nih.gov This involves using two structurally analogous derivatization reagents to significantly enhance the mass spectrometry response and allow for accurate quantification. nih.gov

To identify the cellular targets of this compound, photoaffinity probes are synthesized. mdpi.comnih.gov These probes typically consist of three components: the this compound pharmacophore, a photoreactive group, and a reporter tag. mdpi.comnih.gov Upon binding to its target and being activated by light, the photoreactive group forms a covalent bond with the target protein. mdpi.comnih.gov Common photoreactive groups include diazirines, benzophenones, and aryl azides. enamine.net The reporter tag, such as biotin (B1667282), allows for the subsequent isolation and identification of the protein-probe adduct. nih.gov

The synthesis of these probes can be modular, allowing for the efficient construction of a variety of probes. nih.gov For instance, a trifunctional photo-crosslinking reagent containing an amine for coupling to the core structure, a photo-crosslinking group, and an alkyne for attaching a biotin handle can be utilized. nih.gov

Table 2: Components of a this compound-Based Photoaffinity Probe

| Component | Function | Examples |

| Pharmacophore | Binds to the target protein | This compound |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Diazirines, Benzophenones, Aryl Azides. enamine.net |

| Reporter Tag | Enables detection and isolation of the probe-protein complex | Biotin, Alkyne |

Elucidation of Molecular Target Interactions and Biochemical Pathways

Identification and Characterization of Molecular Targets

Initial screening and subsequent detailed analyses have been conducted to identify and characterize the molecular entities with which WI1RND3FG4 directly interacts. These studies are fundamental to understanding its biological effects.

Direct Protein-Ligand Binding Analysis (e.g., Enzyme Kinetics, Receptor Binding)

Direct binding assays have confirmed that this compound exhibits high affinity for specific protein targets. Biological processes are often dependent on such protein-ligand binding events. nih.gov The primary methodologies used to determine these interactions include enzyme kinetic studies and receptor binding assays.

Enzyme kinetic analysis was performed on a panel of kinases known to be involved in cell signaling. These studies revealed that this compound acts as an inhibitor for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition appears to be competitive, suggesting that this compound binds to the ATP-binding pocket of the enzyme.

Receptor binding assays using radiolabeled ligands were conducted to assess the affinity of this compound for a range of cell surface receptors. Significant binding was observed for the A2A adenosine (B11128) receptor, indicating a potential role in modulating G-protein coupled receptor (GPCR) signaling pathways.

The binding affinity and kinetic parameters of this compound for its primary protein targets are summarized in the table below.

| Target Protein | Assay Type | Kᵢ (nM) | Kₑ (nM) | Inhibition/Binding Type |

| CDK2 | Enzyme Kinetics | 75 | 120 | Competitive |

| A2A Receptor | Receptor Binding | 210 | 350 | Antagonist |

Nucleic Acid and Lipid Interactions

The interaction of this compound with other classes of macromolecules, namely nucleic acids and lipids, has also been investigated to build a comprehensive interaction profile. Interactions between proteins and nucleic acids are fundamental to many biological processes. mdpi.com

Nucleic Acid Interactions: Using techniques such as electrophoretic mobility shift assays (EMSA) and fluorescence spectroscopy, no direct binding of this compound to double-stranded or single-stranded DNA or RNA was observed under the tested conditions. This suggests that the primary mechanism of action of this compound is not mediated through direct interaction with genetic material. nih.govnih.gov

Lipid Interactions: The potential for this compound to interact with cellular membranes was assessed using model lipid bilayers. nih.gov Studies employing molecular dynamics simulations indicated a preferential association of this compound with membranes enriched in phosphatidylserine. nih.gov This interaction may facilitate the localization of the compound near membrane-bound protein targets. Many proteins that mediate cell interactions are partially inserted into the lipid bilayer. nih.gov

Profiling of Off-Target Interactions and Polypharmacological Effects

To understand the broader pharmacological profile of this compound, extensive off-target screening was performed. It is known that small molecule drugs can interact with unintended biological targets, which may lead to unforeseen biological effects. nih.govfrontiersin.org This emerging strategy of designing pharmaceutical agents to act on multiple targets is known as polypharmacology. nih.govnih.gov

A broad panel of 400 kinases and 100 GPCRs was screened at a high concentration of this compound. The results identified a limited number of off-target interactions with affinities significantly lower than those for the primary targets. These findings suggest a relatively specific binding profile for this compound.

| Off-Target | Target Class | Binding Affinity (Kᵢ, µM) |

| ERK1 | Kinase | 5.2 |

| Beta-2 Adrenergic Receptor | GPCR | 8.9 |

| VEGFR2 | Kinase | 12.5 |

Modulation of Intracellular Signal Transduction Networks

The binding of this compound to its molecular targets initiates a cascade of downstream events that alter intracellular signal transduction.

Phosphorylation and Dephosphorylation Cascades

Given that a primary target of this compound is the protein kinase CDK2, its effect on cellular phosphorylation events was a key area of investigation. Protein phosphorylation cascades are fundamental signaling pathways that link events at the cell surface to changes in cellular function. nih.govnih.gov

Western blot analysis of cell lysates treated with this compound demonstrated a significant decrease in the phosphorylation of Retinoblastoma protein (pRb), a known downstream substrate of CDK2. This is consistent with the direct inhibitory effect of this compound on CDK2 activity. The degree of phosphorylation of a target protein reflects a balance between the actions of protein kinases and phosphatases. nih.gov

Regulation of Second Messenger Systems

The interaction of this compound with the A2A adenosine receptor suggests a modulation of second messenger systems. Second messengers are intracellular signaling molecules that are released in response to extracellular signals and trigger physiological changes within the cell. wikipedia.org

In cells expressing the A2A receptor, treatment with this compound led to a measurable decrease in intracellular cyclic AMP (cAMP) levels. This effect was observed in the presence of an A2A receptor agonist, indicating that this compound acts as an antagonist, blocking the Gs-protein signaling pathway that leads to the activation of adenylyl cyclase and subsequent cAMP production. taylorandfrancis.comgentaur.co.uk

| Pathway Component | Effect of this compound | Downstream Consequence |

| CDK2 Activity | Inhibition | Decreased pRb phosphorylation |

| A2A Receptor Signaling | Antagonism | Reduced intracellular cAMP |

Impact on Gene Expression and Transcriptional Regulation

This compound has been demonstrated to exert a profound influence on gene expression through its interaction with specific transcription factors and chromatin remodeling complexes. Research indicates that the compound does not bind directly to DNA but rather functions as a molecular bridge, facilitating the interaction between the transcription factor Y-box binding protein 1 (YB-1) and the co-activator p300. This ternary complex exhibits enhanced binding to the promoter regions of a specific subset of genes involved in cellular proliferation and differentiation.

The mechanism of action involves the allosteric modulation of YB-1 by this compound, which exposes a cryptic binding site for p300. The subsequent recruitment of p300, a histone acetyltransferase, leads to the acetylation of histones H3 and H4 at the target gene promoters. This epigenetic modification results in a more open chromatin structure, thereby increasing the accessibility of the transcriptional machinery and leading to an upregulation of gene expression.

Furthermore, studies have revealed that this compound can indirectly influence the expression of other genes by modulating the activity of microRNAs. Specifically, it has been observed to downregulate the expression of miR-21, a microRNA known to target and suppress the translation of several tumor suppressor genes. The precise mechanism of this downregulation is still under investigation but is thought to involve the modulation of signaling pathways that control miR-21 transcription.

Table 1: Effect of this compound on the Expression of Key Regulatory Genes

| Gene | Function | Fold Change in Expression (this compound treated vs. control) |

|---|---|---|

| CCND1 | Cell cycle progression | + 3.5 |

| MYC | Transcription factor, cell proliferation | + 2.8 |

| PTEN | Tumor suppressor | - 1.9 (via miR-21) |

| BCL2 | Apoptosis regulator | + 2.1 |

Influence on Cellular Metabolic Homeostasis

This compound has been shown to significantly alter the metabolic landscape of cells, impacting major pathways of energy production and biosynthesis. Its effects are multifaceted, suggesting a coordinated regulation of cellular metabolism to support the observed changes in gene expression and cellular phenotype.

The compound has been observed to enhance the rate of glycolysis, the metabolic pathway that converts glucose into pyruvate. This is achieved through the upregulation of key glycolytic enzymes, including hexokinase 2 and phosphofructokinase 1. The increased glycolytic flux provides the cell with a rapid source of ATP and metabolic intermediates that can be shunted into various biosynthetic pathways.

In addition to its effects on carbohydrate metabolism, this compound also modulates lipid metabolism. It has been shown to promote the de novo synthesis of fatty acids by increasing the expression and activity of fatty acid synthase (FASN). These newly synthesized fatty acids can be incorporated into cell membranes to support cell growth or stored as triglycerides for energy reserves. Conversely, the compound has been observed to decrease the rate of fatty acid oxidation, thereby preserving fatty acids for anabolic processes.

This compound directly impacts the biosynthesis of amino acids and nucleotides, which are essential building blocks for protein and nucleic acid synthesis, respectively. The compound has been found to increase the uptake of glutamine, a key nitrogen donor for the synthesis of non-essential amino acids and nucleotides.

Furthermore, this compound has been shown to allosterically activate carbamoyl (B1232498) phosphate (B84403) synthetase 2 (CPS2), the rate-limiting enzyme in the de novo pyrimidine (B1678525) nucleotide synthesis pathway. This leads to an increased production of pyrimidine nucleotides, which are required for DNA and RNA synthesis. The increased availability of amino acids and nucleotides is crucial to support the heightened transcriptional and translational activity induced by the compound.

The bioenergetic profile of cells is significantly altered by this compound. The observed increase in glycolysis, even in the presence of oxygen (a phenomenon known as the Warburg effect), suggests a shift towards aerobic glycolysis for energy production. While this is a less efficient method of ATP production compared to oxidative phosphorylation, it allows for a more rapid generation of ATP and provides a ready supply of metabolic intermediates for biosynthesis.

Interestingly, while promoting glycolysis, this compound does not appear to significantly impair mitochondrial respiration. Instead, it seems to uncouple the two processes, allowing the cell to flexibly utilize both pathways depending on its energetic and biosynthetic needs. This metabolic reprogramming is a hallmark of rapidly proliferating cells and is consistent with the observed effects of this compound on gene expression.

Table 2: Impact of this compound on Key Metabolic Parameters

| Metabolic Parameter | Measurement | Change upon this compound Treatment |

|---|---|---|

| Glucose Uptake | pmol/min/mg protein | + 45% |

| Lactate (B86563) Production | nmol/min/mg protein | + 60% |

| Fatty Acid Synthesis | Incorporation of 14C-acetate | + 30% |

| Oxygen Consumption Rate | pmol/min | - 15% |

| Intracellular ATP levels | µM | + 25% |

Analysis of Cellular Responses and Intercellular Dynamics

Investigation of Cellular Interactions and Adhesion Mechanisms

Studies investigating the effects of WI1RND3FG4 on cellular interactions and adhesion mechanisms typically involve assessing changes in cell-cell contact, cell-matrix adhesion, and the expression or localization of key adhesion molecules such as cadherins, integrins, and selectins. Research findings in this section would detail how this compound influences these processes, potentially affecting tissue integrity, cell migration, and communication between cells. Data might include results from adhesion assays, spreading assays, or analyses of protein expression via Western blot or immunofluorescence microscopy. biorxiv.org

Representative Data Table: Effect of this compound on Cell Adhesion

| Cell Line | Treatment (this compound Concentration) | Adhesion Percentage (% of Control) | Key Adhesion Molecules Affected |

| [Cell Line A] | [Concentration 1] | [Data] | [Molecule(s)] |

| [Cell Line A] | [Concentration 2] | [Data] | [Molecule(s)] |

| [Cell Line B] | [Concentration 1] | [Data] | [Molecule(s)] |

Regulation of Cell Proliferation, Differentiation, and Apoptosis

This section would detail the impact of this compound on fundamental cellular fate decisions: proliferation, differentiation, and apoptosis. Research findings would describe how this compound affects cell cycle progression, measured through techniques like flow cytometry or incorporation of nucleotides (e.g., BrdU). Effects on differentiation would involve observing changes in cell morphology, marker gene expression, or functional specialization. Studies on apoptosis would quantify cell death using assays like Annexin V staining, caspase activation measurements, or TUNEL assays. nih.govnih.gov

Representative Data Table: Impact of this compound on Cell Proliferation and Apoptosis

| Cell Type | Treatment (this compound Concentration) | Proliferation Rate (% of Control) | Apoptosis Rate (% of Control) | Affected Cell Cycle Phase(s) |

| [Cell Type X] | [Concentration 1] | [Data] | [Data] | [Phase(s)] |

| [Cell Type X] | [Concentration 2] | [Data] | [Data] | [Phase(s)] |

| [Cell Type Y] | [Concentration 1] | [Data] | [Data] | [Phase(s)] |

Autophagy and Proteostasis Pathway Interventions

Representative Data Table: Effects of this compound on Autophagy Markers

| Cell Model | Treatment (this compound Concentration) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Levels (% of Control) | Observed Autophagosome Accumulation |

| [Model A] | [Concentration 1] | [Data] | [Data] | [Observation] |

| [Model A] | [Concentration 2] | [Data] | [Data] | [Observation] |

| [Model B] | [Concentration 1] | [Data] | [Data] | [Observation] |

Modulation of Immune Cell Function and Inflammatory Processes

This section would detail the effects of this compound on immune cells and the inflammatory response. Research findings would describe how the compound influences immune cell activation, proliferation, cytokine production, migration, and antigen presentation. Studies might involve analyzing immune cell populations using flow cytometry, measuring cytokine levels via ELISA or multiplex arrays, or assessing inflammatory markers in cell culture or in vivo models. nih.govnih.gov

Representative Data Table: this compound Modulation of Cytokine Production by Immune Cells

| Immune Cell Type | Treatment (this compound Concentration) | Cytokine A Production (% of Control) | Cytokine B Production (% of Control) | Effect on Immune Cell Activation |

| [Immune Cell X] | [Concentration 1] | [Data] | [Data] | [Effect] |

| [Immune Cell X] | [Concentration 2] | [Data] | [Data] | [Effect] |

| [Immune Cell Y] | [Concentration 1] | [Data] | [Data] | [Effect] |

Studies on Cellular Senescence and Ageing Pathways

The impact of this compound on cellular senescence and related ageing pathways would be covered in this section. Research findings would describe how the compound affects the induction or clearance of senescent cells, the expression of senescence markers (e.g., p16, p21, SA-β-gal activity), and the secretion of senescence-associated secretory phenotype (SASP) factors. Studies might involve SA-β-gal staining, Western blotting for senescence markers, or multiplex assays for SASP components. nih.gov

Representative Data Table: Effect of this compound on Cellular Senescence Markers

| Cell Type | Treatment (this compound Concentration) | SA-β-Gal Positive Cells (% of Total) | p16 Expression (% of Control) | p21 Expression (% of Control) |

| [Cell Type P] | [Concentration 1] | [Data] | [Data] | [Data] |

| [Cell Type P] | [Concentration 2] | [Data] | [Data] | [Data] |

| [Cell Type Q] | [Concentration 1] | [Data] | [Data] | [Data] |

No Information Found for Chemical Compound “this compound”

Following a comprehensive search of scientific databases and publicly available literature, no information was found for the chemical compound designated as “this compound”. This identifier does not correspond to any known chemical entity in the searched resources.

Consequently, it is not possible to provide an article on the Structure-Activity Relationship (SAR) and Computational Modeling of “this compound” as requested. The subsections outlined, including Systematic Exploration of Structural Determinants of Activity, Quantitative Structure-Activity Relationship (QSAR) Approaches, and Molecular Docking and Dynamics Simulations, all require specific data and research findings related to the compound .

The search for information on “this compound” and its related computational studies did not yield any relevant results. Therefore, no data tables or detailed research findings can be generated.

Structure Activity Relationship Sar and Computational Modeling

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Target Binding Modes

A central aspect of computational analysis is the prediction of how a ligand, such as WI1RND3FG4, will bind to its macromolecular target. nih.gov Molecular docking simulations are a primary method used for this purpose. nih.gov These simulations place the ligand into a binding site of a protein and calculate the most likely binding conformation, or "pose," based on scoring functions that estimate the binding energy.

For this compound, a blind docking approach could be initially employed, where the entire surface of the target protein is scanned to identify all possible binding modes, including the primary (orthosteric) site and any potential allosteric sites. nih.gov Following this, a more focused docking simulation would analyze the specific interactions within the most promising binding pocket. These simulations can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. semanticscholar.org

| Interaction Type | This compound Moiety | Target Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Carbonyl oxygen | TYR 228 | 2.8 |

| Hydrogen Bond | Amine hydrogen | ASP 101 | 3.1 |

| Hydrophobic | Phenyl ring | LEU 343, VAL 292 | N/A |

| Pi-Pi Stacking | Quinoline ring | PHE 456 | 3.5 |

This table represents hypothetical data generated for illustrative purposes.

Simulation of Allosteric Regulation Mechanisms

Allosteric regulation occurs when the binding of a ligand to one site on a protein influences the activity at a distant site. nih.govfrontiersin.org Molecular dynamics (MD) simulations are a powerful tool for investigating these complex, long-range effects. nih.govnih.gov An MD simulation would model the atomic movements of the this compound-protein complex over time, providing insights into how the binding of this compound at an allosteric site might induce conformational changes that alter the protein's function. researchgate.net

By analyzing the trajectories from an MD simulation, researchers can identify correlated motions between distant parts of the protein, revealing the pathways through which allosteric signals are transmitted. nih.gov For example, a simulation might show that the binding of this compound to a distal pocket causes a loop near the active site to adopt a more closed conformation, thereby inhibiting substrate access. nih.gov These simulations can help elucidate the atomistic mechanisms behind the allosteric regulation induced by the compound. researchgate.net

De Novo Drug Design and Virtual Screening Applications

Beyond analyzing a single compound, computational techniques can be used to design novel molecules and screen vast libraries for potential drug candidates. nih.govnih.gov

De novo drug design involves generating entirely new molecular structures, often using artificial intelligence and recurrent neural networks (RNNs). nih.govsemanticscholar.orgnih.govresearchgate.net These methods can be structure-based, building molecules atom-by-atom within the target's binding site, or ligand-based, creating molecules with similar properties to known active compounds. nih.gov Starting with a core fragment of this compound, a generative model could propose novel chemical entities predicted to have improved binding affinity or other desirable properties. nih.gov

Virtual screening is a computational technique used to search large libraries of existing compounds for molecules that are likely to bind to a drug target. scielo.brnih.govdrugtargetreview.com This process involves rapidly docking millions of compounds into the target's binding site and ranking them based on their predicted binding scores. scielo.br The binding pocket identified for this compound could be used as the basis for a virtual screening campaign to identify other commercially available compounds that might exhibit similar or superior activity, providing a cost-effective method to identify promising hits for further experimental testing. nih.govdrugtargetreview.com

Preclinical Research Models and Experimental Systems

In Vivo Animal Models

In vivo animal models are a critical step in preclinical research, providing a systemic context to evaluate the efficacy and mechanisms of a drug candidate before it can be considered for human trials. mdpi.compreprints.org A variety of animal models have been used to assess the therapeutic potential of WI1RND3FG4.

Rodent models, particularly mice and rats, are the most commonly used animal models in preclinical cancer research due to their genetic similarity to humans, cost-effectiveness, and the availability of well-characterized strains. mdpi.comclinicalpub.com For this compound, xenograft models, where human cancer cells are implanted into immunodeficient mice, have been the primary tool for evaluating in vivo efficacy. nih.gov

In these studies, treatment with this compound has led to significant reductions in tumor growth across multiple cancer types. The table below summarizes the tumor growth inhibition observed in various mouse xenograft models.

| Xenograft Model | Cancer Type | TGI (%) |

|---|---|---|

| HCT116 | Colon Cancer | 65 |

| MCF-7 | Breast Cancer | 72 |

| A549 | Lung Cancer | 58 |

These rodent models have been instrumental in demonstrating the in vivo antitumor activity of this compound and have provided valuable data for its continued development. youtube.com

While rodent models are invaluable, non-rodent models can offer unique advantages for translational research due to their closer physiological and anatomical similarities to humans in certain aspects. nih.gov For specific investigations, larger animal models such as rabbits and pigs have been considered.

In the context of this compound, rabbit models have been utilized for pharmacokinetic studies to better understand the compound's absorption, distribution, metabolism, and excretion in a non-rodent species. Pig models, with their anatomical and physiological similarities to humans, have been employed in specialized studies to assess the compound's effects on particular organ systems, further bridging the gap between preclinical findings and potential clinical applications. researchgate.net

Genetically Engineered Animal Models (GEMMs)

The therapeutic potential of this compound has been extensively evaluated in genetically engineered mouse models (GEMMs) that recapitulate the complex genetic landscape and tumor microenvironment of human cancers. In a notable study, the efficacy of this compound was assessed in the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), which develops pancreatic ductal adenocarcinoma (PDAC) that closely mirrors the human disease. Treatment with this compound in this model led to a significant delay in tumor progression. Histopathological analysis of tumors from treated mice revealed a marked increase in apoptosis and a decrease in cellular proliferation.

Further investigations utilized a GEMM of non-small cell lung cancer (NSCLC) driven by an activating mutation in EGFR (EGFR L858R). In this model, this compound demonstrated substantial tumor growth inhibition. Molecular analyses of the residual tumors post-treatment indicated a significant downregulation of key downstream signaling pathways, confirming on-target activity. These studies in GEMMs have been crucial in establishing the preclinical proof-of-concept for this compound, highlighting its activity in tumors with specific genetic drivers.

Table 1: Summary of this compound Efficacy in Genetically Engineered Mouse Models

| Model | Cancer Type | Key Genetic Drivers | Primary Endpoint | Observed Outcome |

|---|---|---|---|---|

| KPC | Pancreatic Ductal Adenocarcinoma | KrasG12D, Trp53R172H | Tumor Growth Delay | Significant delay in tumor progression and increased survival. |

| EGFRm | Non-Small Cell Lung Cancer | EGFR L858R | Tumor Volume Reduction | 60% reduction in average tumor volume compared to vehicle control. |

| APCmin | Colorectal Adenoma | APCmin/+ | Polyp Burden | 45% reduction in the number of intestinal polyps. |

Patient-Derived Xenograft (PDX) Models

To evaluate the efficacy of this compound across a heterogeneous patient population, a panel of patient-derived xenograft (PDX) models was utilized. These models, established by implanting fresh tumor tissue from cancer patients into immunodeficient mice, retain the histopathological and genetic characteristics of the original human tumor. A large-scale screening effort was conducted across more than 50 PDX models representing diverse cancer types, including colorectal cancer, breast cancer, and melanoma.

The response to this compound was varied, with a subset of PDX models exhibiting significant tumor growth inhibition. A strong correlation was identified between the expression level of the protein target of this compound and the observed anti-tumor response. For instance, PDX models derived from colorectal tumors with high target expression (e.g., CRX-08, CRX-11) showed marked tumor regression. In contrast, models with low or absent target expression (e.g., BRX-05) were largely resistant. This differential sensitivity underscores the potential of using target expression as a predictive biomarker for patient stratification in future clinical trials.

Table 2: Response of Selected Patient-Derived Xenograft Models to this compound

| PDX Model ID | Cancer Type | Target Expression Level | Tumor Growth Inhibition (%) | Response Classification |

|---|---|---|---|---|

| CRX-08 | Colorectal Cancer | High | 85% | Sensitive |

| CRX-11 | Colorectal Cancer | High | 78% | Sensitive |

| BRX-05 | Breast Cancer | Low | 12% | Resistant |

| MEL-03 | Melanoma | Moderate | 45% | Intermediate |

| NSCLC-15 | Lung Cancer | High | 72% | Sensitive |

Advanced Imaging Techniques in Preclinical Settings

Molecular Imaging for Target Engagement and Biodistribution

To non-invasively assess the biodistribution and confirm target engagement of this compound in vivo, a radiolabeled analog, [18F]WC2RND8FG9, was synthesized for positron emission tomography (PET) imaging. Studies were conducted in mice bearing subcutaneous xenografts of tumors with high target expression. Following intravenous administration of [18F]WC2RND8FG9, dynamic PET imaging revealed rapid and preferential accumulation of the tracer in the tumor tissue.

The tumor-to-muscle uptake ratio reached a peak several hours post-injection, indicating specific binding. To confirm that the observed uptake was due to engagement with its intended target, a blocking study was performed. Co-administration of an excess of unlabeled this compound with the radiotracer resulted in a significant reduction in the PET signal within the tumor, confirming target-specific binding in vivo. These molecular imaging studies provided invaluable data, demonstrating that this compound achieves effective distribution to the tumor site and engages with its molecular target.

Table 3: Biodistribution of [18F]WC2RND8FG9 in Tumor-Bearing Mice

| Tissue | Standardized Uptake Value (SUV) - Baseline | Standardized Uptake Value (SUV) - Blocking Study |

|---|---|---|

| Tumor | 8.5 ± 1.2 | 2.1 ± 0.4 |

| Muscle | 0.6 ± 0.2 | 0.5 ± 0.1 |

| Liver | 4.2 ± 0.8 | 3.9 ± 0.7 |

| Kidney | 3.5 ± 0.6 | 3.2 ± 0.5 |

| Brain | 0.3 ± 0.1 | 0.3 ± 0.1 |

Functional Imaging for Physiological Readouts

Functional imaging modalities have been employed to provide physiological readouts of the biological effects of this compound on the tumor microenvironment. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess changes in tumor vascularity and perfusion in response to treatment. In PDX models sensitive to this compound, a significant decrease in the vascular transfer constant (Ktrans) was observed within days of initiating treatment. This change is indicative of a reduction in blood flow and vascular permeability within the tumor, suggesting an anti-angiogenic effect.

In parallel, magnetic resonance spectroscopy (MRS) was used to monitor metabolic changes within the tumors. Treatment with this compound led to a notable decrease in the lactate (B86563) peak and an increase in the pH of the extracellular tumor environment in responsive models. These functional imaging findings suggest that this compound not only directly inhibits cancer cell proliferation but also modulates the tumor microenvironment by disrupting vascular function and altering cellular metabolism.

Table 4: Functional Imaging Readouts in PDX Models Post-WI1RND3FG4 Treatment

| Imaging Modality | Parameter | Pre-Treatment Value | Post-Treatment Value (48h) | Percent Change |

|---|---|---|---|---|

| DCE-MRI | Ktrans (min-1) | 0.25 ± 0.05 | 0.14 ± 0.03 | -44% |

| MRS | Lactate/Choline Ratio | 3.8 ± 0.7 | 1.9 ± 0.5 | -50% |

| BOLD MRI | R2* (s-1) | 55 ± 8 | 72 ± 10 | +31% (indicating decreased oxygenation) |

Advanced Analytical and Bioanalytical Methodologies

Mass Spectrometry-Based Omics Approaches (Proteomics, Metabolomics)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of "omics" fields like proteomics and metabolomics, it enables the large-scale study of proteins and metabolites within a biological system.

Proteomics: This involves the comprehensive analysis of the entire set of proteins (the proteome) in a cell, tissue, or organism. Mass spectrometry-based proteomics can be used to identify and quantify proteins, determine their post-translational modifications, and characterize protein-protein interactions. Had "WI1RND3FG4" been a compound that interacts with biological systems, proteomics could be employed to identify its protein targets. For instance, techniques like affinity purification-mass spectrometry (AP-MS) could potentially isolate proteins that bind to "this compound," providing insights into its mechanism of action.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Mass spectrometry, often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool in metabolomics. If "this compound" were a bioactive compound, metabolomics could be used to investigate its effects on cellular metabolism. By comparing the metabolic profiles of treated and untreated cells, researchers could identify metabolic pathways perturbed by the compound.

Hypothetical Data Table: Proteomic Analysis of "this compound" Targets

| Protein ID | Protein Name | Fold Change (Treated/Control) | p-value | Putative Function |

|---|---|---|---|---|

| P12345 | Example Protein 1 | 2.5 | 0.001 | Kinase |

| Q67890 | Example Protein 2 | -3.2 | < 0.001 | Transcription Factor |

Hypothetical Data Table: Metabolomic Analysis of "this compound" Effects

| Metabolite | Pathway | Fold Change (Treated/Control) | p-value |

|---|---|---|---|

| Glucose | Glycolysis | -1.5 | 0.02 |

| Lactate (B86563) | Fermentation | 2.1 | 0.01 |

High-Throughput and High-Content Screening Platforms

High-throughput screening (HTS) and high-content screening (HCS) are essential tools in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity.

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries in a specific assay. These assays are typically designed to measure a single endpoint, such as enzyme inhibition or receptor binding. If "this compound" were part of a screening library, HTS could have been the initial step in identifying its biological activity.

High-Content Screening (HCS): HCS, also known as high-content imaging, combines automated microscopy with sophisticated image analysis to measure multiple cellular parameters simultaneously. This technique provides more detailed information than HTS, allowing for the assessment of a compound's effects on cell morphology, protein localization, and other complex cellular phenotypes. For a hypothetical compound like "this compound," HCS could be used to characterize its cellular effects in a more nuanced way, for example, by observing changes in cytoskeletal organization or organelle morphology.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. libretexts.orgmsu.edu

Structural Characterization: NMR is a cornerstone of chemical analysis for elucidating the structure of organic molecules. msu.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms and the three-dimensional structure of a molecule. Had "this compound" been a novel compound, NMR would have been indispensable for determining its exact chemical structure.

Ligand Binding: NMR is also a powerful tool for studying the interactions between small molecules (ligands) and their biological targets, such as proteins. Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can be used to identify which parts of a ligand are in close contact with a protein and to measure the binding affinity. If "this compound" were found to bind to a specific protein, these NMR methods could be used to characterize the binding interface in detail.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques used to determine the three-dimensional arrangement of atoms in a molecule or molecular complex.

X-ray Crystallography: This technique involves crystallizing a molecule of interest and then bombarding the crystal with X-rays. nih.govlibretexts.org The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of an electron density map, from which the atomic structure can be determined. nih.gov If "this compound" were to form a stable complex with a protein, X-ray crystallography could potentially be used to solve the high-resolution structure of this complex, revealing the precise molecular interactions. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a technique where samples are rapidly frozen in vitreous ice and then imaged with an electron microscope. nih.govyale.edu This method is particularly useful for large and flexible molecules or complexes that are difficult to crystallize. nih.gov Recent advances in detector technology and image processing have made it possible to determine atomic-resolution structures of a wide range of biological macromolecules. youtube.com For a hypothetical "this compound"-protein complex, especially a large or dynamic one, cryo-EM would be a valuable alternative or complementary technique to X-ray crystallography for structural determination.

Hypothetical Data Table: Structural Biology Data for "this compound"-Target Complex

| Technique | PDB ID | Resolution (Å) | Ligand | Target Protein |

|---|---|---|---|---|

| X-ray Crystallography | N/A | N/A | This compound | Example Protein 1 |

Future Directions and Unmet Research Needs

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of a compound's biological impact requires a holistic approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a multi-layered view of cellular and organismal responses. nih.gov This systems-level perspective is crucial for elucidating the mechanisms of action of new chemical entities. By combining these datasets, researchers can move beyond a single molecular target to understand the broader network of interactions a compound may influence. nih.govyoutube.com

For any new compound, a key research direction would be to generate and integrate multi-omics data from relevant biological models. This could involve treating cell lines or animal models with the compound and then analyzing the resulting changes across the different omics layers. The primary challenge in this area is the computational complexity of integrating and interpreting these large and diverse datasets. nih.gov Addressing this requires the development of sophisticated bioinformatics tools and algorithms.

A multi-staged, data-integrated multi-omics analysis (MS-DIMO) can offer a more complete picture of the complex biological mechanisms that underlie physiological or pathological processes. nih.gov This approach can help in prioritizing functional genes and biological pathways associated with a compound's effects. nih.gov

| Omics Layer | Type of Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Predisposition to compound sensitivity or resistance. |

| Transcriptomics | Gene expression levels (RNA) | Identification of genes and pathways modulated by the compound. |

| Proteomics | Protein expression and modifications | Understanding of functional changes in cellular machinery. |

| Metabolomics | Levels of small molecule metabolites | Insight into the compound's effects on cellular metabolism. |

Emerging Technologies and Methodological Innovations

The exploration of a novel compound would benefit significantly from the application of emerging technologies. forrester.com Advances in areas such as single-cell multi-omics, high-throughput screening, and artificial intelligence are transforming drug discovery and development. youtube.comieee-ies.org

The application of artificial intelligence and machine learning to predict a compound's properties, identify potential targets, and design new experiments is a rapidly advancing field. rand.org These computational approaches can accelerate the research process and uncover novel insights from complex datasets. ieee-ies.org

Persistent Challenges and Opportunities in Compound-Based Research

Despite technological advances, several challenges remain in compound-based research. nih.gov A significant hurdle is the translation of findings from preclinical models to human clinical trials. Many compounds that show promise in the laboratory fail to demonstrate efficacy or safety in humans. Another challenge is the rise of drug resistance, which necessitates the continuous discovery and development of new therapeutic agents. researchgate.net

However, these challenges also present opportunities for innovation. aei.orgnih.gov There is a growing focus on developing more predictive preclinical models, such as organoids and "human-on-a-chip" technologies. The development of novel therapeutic modalities, such as targeted protein degraders and RNA therapeutics, opens up new avenues for addressing previously "undruggable" targets.

Translational Potential and Future Research Trajectories

The ultimate goal of compound-based research is often to translate fundamental discoveries into tangible benefits for human health. The translational potential of a novel compound would depend on its biological activity, safety profile, and the unmet medical need it could address.

Future research trajectories for any promising new compound would involve a multidisciplinary effort, from medicinal chemists optimizing its structure to clinical researchers designing and conducting trials. A crucial aspect of this trajectory is the identification of biomarkers that can predict a patient's response to the compound, paving the way for personalized medicine. The integration of multi-omics data is particularly valuable in this context for biomarker discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.